Podorhizol beta-D-glucoside
Overview
Description
Podorhizol beta-D-glucoside is a naturally occurring glycoside compound. It is derived from podorhizol, a lignan found in various plant species. The compound is known for its diverse biological activities and potential therapeutic applications. Its chemical structure consists of a podorhizol moiety linked to a beta-D-glucose unit, forming a complex molecule with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Podorhizol beta-D-glucoside typically involves the glycosylation of podorhizol with beta-D-glucose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to podorhizol under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors such as glycosyl halides or trichloroacetimidates in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or biotechnological methods using engineered microorganisms. The extraction process includes solvent extraction, purification, and crystallization steps to obtain the pure compound. Biotechnological methods utilize genetically modified bacteria or yeast to produce the compound through fermentation, followed by downstream processing to isolate and purify the product .
Chemical Reactions Analysis
Types of Reactions: Podorhizol beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the podorhizol moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions result in various substituted podorhizol derivatives with altered pharmacological properties .
Scientific Research Applications
Podorhizol beta-D-glucoside has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: The compound is investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Research focuses on its anti-inflammatory, antioxidant, and anticancer properties, exploring its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Podorhizol beta-D-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Podorhizol beta-D-glucoside can be compared with other similar glycoside compounds, such as:
Podophyllotoxin: A related lignan with potent anticancer activity but higher toxicity.
Syringaresinol O-beta-D-glucoside: Another glycoside with antioxidant and anti-inflammatory properties.
Bayogenin 3-O-cellobioside: A saponin glycoside with antifungal activity.
Uniqueness: this compound is unique due to its specific combination of biological activities and lower toxicity compared to some related compounds. Its diverse pharmacological properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O13/c1-34-18-8-14(9-19(35-2)26(18)36-3)25(41-28-24(32)23(31)22(30)20(10-29)40-28)21-15(11-37-27(21)33)6-13-4-5-16-17(7-13)39-12-38-16/h4-5,7-9,15,20-25,28-32H,6,10-12H2,1-3H3/t15-,20+,21-,22+,23-,24+,25+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDTZKBVWFSKR-XYEVPOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]([C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938060 | |
Record name | {4-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-oxooxolan-3-yl}(3,4,5-trimethoxyphenyl)methyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17187-73-4 | |
Record name | (3S,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(S)-(β-D-glucopyranosyloxy)(3,4,5-trimethoxyphenyl)methyl]dihydro-2(3H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17187-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-oxooxolan-3-yl}(3,4,5-trimethoxyphenyl)methyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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